molecular formula C23H18CrN5O8S+ B12730609 Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) CAS No. 94276-37-6

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

Cat. No.: B12730609
CAS No.: 94276-37-6
M. Wt: 576.5 g/mol
InChI Key: KVUZFNBMZSESRY-UHFFFAOYSA-O
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Description

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo compound that belongs to the class of azocolourants and azodyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, printing, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond (-N=N-). The chromate component is introduced through complexation reactions with chromium salts .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include different oxidation states of chromium, aromatic amines, and substituted aromatic compounds .

Scientific Research Applications

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its ability to form complexes with various metal ions and interact with biological molecules. The azo bonds and chromate component play a crucial role in its reactivity and interactions. The molecular targets and pathways involved include binding to proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is unique due to its specific azo structure and chromate component, which confer distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in multiple applications .

Properties

CAS No.

94276-37-6

Molecular Formula

C23H18CrN5O8S+

Molecular Weight

576.5 g/mol

IUPAC Name

chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron

InChI

InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1

InChI Key

KVUZFNBMZSESRY-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr]

Origin of Product

United States

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